2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-amine is a compound that belongs to the class of 2,3-dihydro-1-benzofuran derivatives. These compounds are notable for their diverse biological activities and potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. The structure of this compound features a benzofuran ring, which is a fused bicyclic system containing both benzene and furan moieties.
The compound can be classified under the category of amines due to the presence of an amine functional group. It is also categorized as a benzofuran derivative, which is significant in the study of various pharmacological activities. Benzofurans have been explored for their potential effects on the central nervous system and their role as selective ligands for cannabinoid receptors, particularly the CB2 receptor, which is associated with anti-inflammatory effects and pain relief .
The synthesis of 2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-amine can be achieved through various methods. One common approach involves the reaction of 5-methoxybenzofuran derivatives with appropriate amines. For instance, starting from 5-methoxybenzofuran-3-carboxylic acid, this compound can be converted into an acid chloride, which then reacts with ethylamine to form the desired amine .
The synthesis typically follows these steps:
This synthetic pathway allows for the introduction of various substituents on the benzofuran ring, facilitating the exploration of structure-activity relationships in biological assays.
The compound participates in various chemical reactions typical of amines and benzofurans. Key reactions include:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-amine primarily involves its interaction with cannabinoid receptors in the body. Research indicates that benzofuran derivatives can act as selective agonists for CB2 receptors, which are implicated in anti-inflammatory processes .
Upon binding to these receptors, the compound may modulate signaling pathways that lead to reduced inflammation and pain perception. This mechanism highlights its potential therapeutic applications in treating conditions such as chronic pain or inflammatory diseases.
The physical properties of 2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-amine include:
Chemical properties include:
2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-amine has several scientific applications:
The dihydrobenzofuran core of 2-ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-amine mimics the indole bicycle of endogenous melatonin (N-acetyl-5-methoxytryptamine), enabling engagement with melatonin receptors MT₁ and MT₂. These receptors are class A GPCRs expressed in the suprachiasmatic nucleus, retina, and peripheral tissues, where they regulate circadian entrainment, sleep-wake cycles, and immune modulation [5]. Key pharmacophore elements include:
Functional studies of structurally related benzofurans reveal biased agonism at MT₁/MT₂ receptors. Activation typically suppresses cAMP production via Gᵢ coupling and modulates potassium channels (GIRK, BKCa), contributing to circadian phase-shifting effects [5]. Table 2 compares receptor affinity profiles of analogous compounds.
Table 2: GPCR Affinity Profiles of Dihydrobenzofuran Derivatives
Compound | MT₁ pKi | MT₂ pKi | H₃ pKi | H₄ pKi | Primary Activity |
---|---|---|---|---|---|
2-Ethyl-5-methoxy analog | ~7.2* | ~6.8* | <5.0 | <5.0 | MT₁/MT₂ agonist |
LINS01007 (chlorinated) | ND | ND | 5.9 | 6.1 | H₃/H₄ antagonist |
Ramelteon | 10.1 | 9.6 | ND | ND | MT₁/MT₂ agonist |
Predicted values based on structural analogs; ND = Not Determined [5] [6] [8] |
Beyond melatoninergic activity, dihydrobenzofuranamines demonstrate histamine receptor antagonism, particularly at H₃ and H₄ subtypes. The compound’s flexible 3-aminomethyl side chain enables binding to H₃/H₄ receptors, which are co-expressed in hippocampal neurons and immune cells [6] . Key interactions include:
Functionally, H₃ antagonism suppresses glutamate release from hippocampal synaptosomes via inhibition of N-type calcium channels, as demonstrated by ciproxifan (a structurally distinct H₃ antagonist) . Concurrent H₄ blockade in immune cells (e.g., eosinophils, T cells) inhibits chemokine-driven migration, positioning this scaffold as a dual-action agent for neuroinflammatory disorders like asthma. The chlorinated analog LINS01007 (pKi H₄ = 6.06) reduces airway inflammation in murine models, validating the chemotype’s potential [6].
The multitarget profile of 2-ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-amine arises from strategic modifications to its core scaffold. Key SAR insights include:
A. Benzofuran Substituents
B. Amine Modifications
C. Conformational Constraints
Table 3: Impact of Structural Modifications on GPCR Affinity
Modification Site | Structural Change | Effect on MT₁ Affinity | Effect on H₃ Affinity |
---|---|---|---|
C5 Substituent | Methoxy → H | ↓↓↓ (100-fold loss) | No change |
Methoxy → Chloro | ↓ 2-fold | ↑ 3-fold | |
C2 Substituent | Ethyl → Methyl | ↓ 5-fold | ↓↓ |
Ethyl → Phenyl | ↓↓↓ | ↑↑ (H₄ selective) | |
C3 Amine | NH₂ → NHAc | ↑ (MT-selective) | ↓↓↓ |
NH₂ → Allylamine | ↓ | ↑↑ |
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 27130-43-4
CAS No.: 20965-69-9